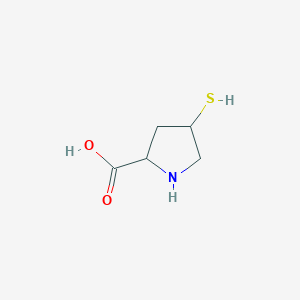

4-Mercaptopyrrolidine-2-carboxylic acid

Description

Overview of Mercaptopyrrolidine-2-carboxylic Acid Scaffolds in Advanced Organic Synthesis

The Mercaptopyrrolidine-2-carboxylic acid scaffold is a valuable intermediate in advanced organic synthesis, particularly in the pharmaceutical industry. One of its most significant applications is as a key reactant and side-chain precursor in the synthesis of carbapenem (B1253116) antibiotics. lookchem.comchemicalbook.com For instance, the specific stereoisomer 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride is instrumental in the industrial synthesis of Ertapenem Sodium, a broad-spectrum antibiotic. lookchem.comchemicalbook.com The unique structure and reactivity of the mercaptopyrrolidine moiety are essential for the formation of the antibiotic's core structure, which is critical for its potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. lookchem.com

Furthermore, related structures like (R)-4-mercaptopyrrolidine-2-thione, derived from L-aspartic acid, serve as crucial C-2 side chains in the synthesis of novel orally active 1-beta-methylcarbapenem antibiotics, such as TA-949. nih.gov The stereoselective synthesis of these mercapto-containing pyrrolidine (B122466) derivatives is a key step in constructing the final complex antibiotic molecule, highlighting the scaffold's importance in creating life-saving medications. lookchem.comnih.gov

Stereochemical Complexity and Isomeric Forms within Pyrrolidine-2-carboxylic Acid Systems

The pyrrolidine ring's structure is inherently complex due to the presence of multiple stereogenic centers and its non-planar conformation, a phenomenon often described as "pseudorotation". nih.gov This stereochemical richness is a defining feature of pyrrolidine-2-carboxylic acid systems. The spatial orientation of substituents on the ring significantly influences the molecule's conformation and, consequently, its biological activity and interaction with enantioselective proteins like enzymes and receptors. nih.govnih.gov

| Isomer Name | CAS Number | Molecular Formula | Configuration |

| (2S,4R)-4-Mercaptopyrrolidine-2-carboxylic acid | 1067274-85-4 | C₅H₉NO₂S | trans |

| 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride | 219909-83-8 | C₁₂H₁₅ClN₂O₃S | cis |

This table presents specific isomers and derivatives discussed in the literature to illustrate stereochemical diversity.

Current Research Frontiers and Emerging Areas of Investigation for 4-Mercaptopyrrolidine-2-carboxylic Acid

While this compound and its derivatives are well-established as vital components in antibiotic synthesis, current research is aimed at expanding their utility. The pyrrolidine scaffold is a versatile platform for developing novel therapeutic agents targeting a range of diseases, including those affecting the central nervous system (CNS), cancer, and diabetes. nih.govnih.gov

Emerging research focuses on leveraging the unique chemical properties of the mercapto (thiol) group for new applications. The thiol group's nucleophilicity and ability to form disulfide bonds make it an attractive functional handle for designing covalent inhibitors, probes for biological systems, and novel biomaterials. Research into pyrrolidine-based compounds as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs) demonstrates the platform's potential for developing highly subtype-selective tool compounds for studying CNS disorders. nih.gov The synthesis of new analogs with varied substituents on the pyrrolidine ring is a key strategy for expanding the structure-activity relationship (SAR) and discovering compounds with improved binding affinity and selectivity for specific biological targets. nih.gov The development of stereoselective synthesis methods remains a fundamental area of investigation, enabling access to optically pure pyrrolidine derivatives that are essential for creating effective and specific drug candidates. mdpi.com

Chemical and Physical Properties of (2S,4R)-4-Mercaptopyrrolidine-2-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 147.20 g/mol | nih.gov |

| Molecular Formula | C₅H₉NO₂S | nih.gov |

| IUPAC Name | (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid | nih.gov |

| XLogP3 | -2.4 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 147.03539970 Da | nih.gov |

| Topological Polar Surface Area | 50.3 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

Data sourced from PubChem for a specific isomer to provide representative properties. nih.gov

Properties

IUPAC Name |

4-sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNANFOWNSGDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Mercaptopyrrolidine 2 Carboxylic Acid and Its Analogues

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 4-mercaptopyrrolidine-2-carboxylic acid is paramount, as the biological activity of proline analogues is highly dependent on their three-dimensional structure. nih.govmdpi.com Synthetic approaches are therefore designed to control the absolute and relative stereochemistry at the C-2 and C-4 positions of the pyrrolidine (B122466) ring.

A highly effective and common strategy for synthesizing chiral 4-mercaptopyrrolidine derivatives is the chiral pool approach, which utilizes readily available, enantiomerically pure starting materials. mdpi.com L-Aspartic acid is a frequently employed precursor for this purpose, as its inherent chirality can be directly transferred to the target molecule, establishing the stereocenter at the C-2 position. nih.govnih.govnih.gov

A documented synthesis of (R)-4-mercaptopyrrolidine-2-thione, a closely related analogue, illustrates this approach. nih.govnih.gov The key steps in this process involve:

Stereospecific Conversion: The synthesis begins with L-aspartic acid. The amino group is converted into a good leaving group, typically a bromide, via a deaminative bromination reaction. This reaction proceeds with retention of configuration at the chiral center.

SN2 Substitution: The crucial step for introducing the sulfur functionality and setting the stereochemistry at the C-4 position is a complete SN2-type substitution. nih.govnih.gov A protected thiol, such as potassium benzenemethanethiolate or potassium thiobenzoate, is used as the nucleophile. nih.govnih.gov This reaction occurs with a complete inversion of configuration at the carbon atom, transforming the (S)-configured intermediate derived from L-aspartic acid into an (R)-configured thio-substituted product. nih.gov

Cyclization: Following the SN2 reaction, the acyclic precursor undergoes high-yield amination and cyclization to form the pyrrolidinone ring. nih.gov Subsequent thionation and deprotection steps yield the final 4-mercaptopyrrolidine derivative, with the stereochemistry at C-2 and C-4 now defined. nih.govnih.gov

This chiral pool strategy is advantageous because it is both facile and economical, providing the target compound in high yield while preserving the asymmetric center from the starting material. nih.gov

Beyond the chiral pool approach, other stereoselective methods focus on the de novo construction of the pyrrolidine ring. These methods are broadly applicable to a variety of substituted pyrrolidines. researchgate.net

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful tool for constructing substituted pyrrolidine rings with excellent stereoselectivity. nih.govosaka-u.ac.jp The relative orientation of the substituents on the dipolarophile dictates the stereochemistry at the C-3 and C-4 positions, leading to either cis- or trans-substituted products. nih.gov

Catalytic Asymmetric Alkylation: Enantioselective synthesis of 4-substituted proline scaffolds can be achieved through the catalytic alkylation of glycine (B1666218) imine analogues under phase-transfer conditions. nih.govmdpi.com Chiral catalysts, such as those derived from chinchonidine, direct the approach of the alkylating agent to create the desired enantiomer with high enantiomeric excess. nih.govmdpi.com

Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent to afford N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives. osaka-u.ac.jpnih.gov These intermediates serve as versatile building blocks that can be converted into various functionalized pyrrolidines. osaka-u.ac.jpnih.gov

Achieving precise control over the stereocenters at C-2 and C-4 is the central challenge in synthesizing specific isomers of this compound.

Absolute Stereochemistry at C-2: In chiral pool syntheses, the absolute stereochemistry at C-2 is predetermined by the choice of the starting amino acid, such as L-aspartic acid ((S)-configuration) or D-aspartic acid ((R)-configuration). nih.govnih.gov

Relative and Absolute Stereochemistry at C-4: The stereochemistry at the C-4 position is typically established during the introduction of the thiol group. As highlighted in the synthesis from L-aspartic acid, the use of an SN2 reaction with a thiol nucleophile on a substrate with a suitable leaving group is a classic and reliable method for inverting the existing stereocenter, thus creating the desired absolute and relative stereochemistry. nih.govnih.gov For example, starting with a precursor derived from L-aspartic acid, this inversion leads to a (2S, 4R) or (2S, 4S) configuration depending on the specific reaction sequence and intermediates. The puckering of the pyrrolidine ring itself is also influenced by the nature and stereochemistry of the C-4 substituent, which can favor either a Cγ-exo or Cγ-endo conformation. nih.gov

Functional Group Interconversions and Strategic Protecting Group Manipulations

The synthesis of this compound involves managing three key functional groups: the secondary amine, the carboxylic acid, and the thiol. The high nucleophilicity and susceptibility to oxidation of the thiol group make its protection a critical aspect of the synthetic strategy. creative-peptides.comthieme-connect.de

Protecting group chemistry is pivotal in any synthesis involving cysteine or other thiols to prevent undesirable side reactions. acs.orgnih.gov The choice of a protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule (orthogonality). rsc.org

Commonly used thiol protecting groups in peptide and organic synthesis include:

Trityl (Trt): This bulky group is introduced using trityl chloride. It is highly acid-labile and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. creative-peptides.comub.edu

Acetamidomethyl (Acm): Acm is stable to the acidic conditions used for Trt removal and the basic conditions for Fmoc group removal in peptide synthesis. creative-peptides.com It is typically removed at a later stage using reagents like mercury(II) acetate (B1210297) or iodine. acs.orgrsc.org

tert-Butyl (tBu): The tBu group is stable under a wide range of conditions but can be removed with strong acids or by mercuric trifluoroacetate. creative-peptides.comthieme-connect.de

Benzyl (Bn) and related derivatives: Benzyl-type protecting groups are generally stable but can be removed by reduction, for example, with sodium in liquid ammonia (B1221849) (Birch reduction). nih.govthieme-connect.de

The selection of an appropriate protecting group allows for the regioselective formation of disulfide bonds or ensures the thiol remains masked until the final stages of a synthesis. acs.org

| Protecting Group | Introduction Reagent | Common Removal Conditions | Stability |

| Trityl (Trt) | Trityl chloride (Trt-Cl) | Mild acid (e.g., TFA), often with scavengers | Base-stable, labile to acid |

| Acetamidomethyl (Acm) | Acm-Cl | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂) | Acid-stable, Base-stable |

| tert-Butyl (tBu) | Isobutylene, tert-Butanol | Strong acid (e.g., HF), Hg(OAc)₂/TFA | Stable to a wide range of conditions |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Na / liquid NH₃ (Birch reduction) | Acid-stable, Base-stable |

This table provides a summary of common thiol protecting groups and their typical conditions for introduction and removal.

The carboxylic acid at the C-2 position of the pyrrolidine ring is a versatile handle for further modification, allowing for the creation of a wide range of analogues, such as esters, amides, and alcohols. mdpi.com

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or tert-butyl ester, to protect it during subsequent reactions or to modify the compound's properties. This is often achieved by reaction with an alcohol under acidic conditions or using reagents like diazomethane. mdpi.com

Amide Bond Formation: The carboxyl group can be coupled with amines to form amides. This is a fundamental reaction in peptide synthesis and is accomplished using standard coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), or dicyclohexylcarbodiimide (B1669883)/1-Hydroxybenzotriazole (DCC/HOBt). nih.gov For instance, 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride is an important intermediate used in the synthesis of the carbapenem (B1253116) antibiotic Ertapenem. lookchem.com

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (a prolinol derivative) using strong reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃). mdpi.com This transformation opens up further synthetic possibilities for derivatization at the C-2 position.

Development of Novel Synthetic Pathways and Mechanistic Investigations

The synthesis of this compound and its analogues often commences from readily available chiral precursors, with a primary focus on achieving stereocontrol at the C4 position. A significant body of research has been dedicated to the conversion of hydroxyproline, a natural and inexpensive starting material, into the desired 4-mercapto derivatives.

A well-established approach involves the nucleophilic substitution of a suitably activated 4-hydroxyproline (B1632879) derivative. In a key study, the synthesis of both cis- and trans-4-mercapto-L-proline derivatives was achieved from trans-4-hydroxy-L-proline. This method relies on the activation of the hydroxyl group, typically by conversion to a good leaving group such as a tosylate, followed by nucleophilic displacement with a sulfur nucleophile like potassium thiobenzoate. Mechanistically, this reaction proceeds via an S(_N)2 pathway, which results in the inversion of stereochemistry at the C4 position. libretexts.org This stereochemical inversion is a critical aspect of the reaction mechanism, allowing for the selective synthesis of the cis-mercapto derivative from the trans-hydroxy starting material. The reaction is often followed by the removal of the benzoyl protecting group from the thiol to yield the free mercapto group.

More recent innovations have explored solid-phase synthesis techniques, offering advantages in terms of purification and efficiency. A "proline editing" strategy has been developed for the synthesis of peptides containing 4-mercaptoproline residues. nih.gov This approach involves the incorporation of 4-hydroxyproline into a peptide sequence on a solid support. The hydroxyl group is then activated, for example, by conversion to a bromoacetate, and subsequently displaced by a sulfur nucleophile. nih.gov A notable example is the S(_N)2 reaction of a 4-bromoproline derivative with potassium thioacetate, which proceeds with inversion of configuration to yield the corresponding 4-thioacetylproline residue. nih.gov Subsequent deacetylation unmasks the desired thiol functionality. This solid-phase methodology provides a powerful tool for the site-specific incorporation of 4-mercaptoproline into peptides, enabling the synthesis of a diverse range of modified biomolecules.

The table below summarizes key aspects of these synthetic approaches.

| Starting Material | Key Reagents | Reaction Type | Key Mechanistic Feature | Product Stereochemistry |

| trans-4-Hydroxy-L-proline | 1. Tosyl chloride, pyridine2. Potassium thiobenzoate | Nucleophilic Substitution (S(_N)2) | Inversion of configuration at C4 | cis-4-Benzoylmercapto-L-proline |

| Boc-trans-4-Hydroxy-L-proline | 1. Bromoacetyl bromide2. Thiol nucleophile | Nucleophilic Substitution (S(_N)2) | Inversion of configuration at C4 | Boc-cis-4-mercaptopyrrolidine derivative |

| Resin-bound peptide with 4-hydroxyproline | 1. Activation of hydroxyl group2. Potassium thioacetate | Solid-Phase Nucleophilic Substitution (S(_N)2) | Inversion of configuration at C4 | Resin-bound peptide with cis-4-acetylmercaptoproline |

Process Intensification and Scale-Up Considerations in Preparative Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a focus on process intensification and scalability. Key considerations include improving reaction efficiency, ensuring safety, minimizing waste, and reducing costs. Continuous flow chemistry has emerged as a powerful enabling technology to address these challenges. digitellinc.commdpi.com

For the synthesis of this compound, the nucleophilic substitution step is a prime candidate for process intensification using a flow reactor. nih.govresearchgate.net Batch reactions involving nucleophilic substitutions can be limited by heat and mass transfer, especially on a large scale. unimi.it Flow reactors, with their high surface-area-to-volume ratios, offer superior control over reaction parameters such as temperature and mixing, leading to more consistent product quality and potentially higher yields. rsc.org The ability to precisely control the residence time in a flow reactor can also minimize the formation of byproducts.

While specific studies on the scale-up of this compound synthesis are not extensively reported, the principles of process intensification applied to the synthesis of other chiral heterocyclic compounds and sulfur-containing amino acids provide a valuable framework. mdpi.comnih.gov For instance, the challenges associated with the large-scale production of chiral drugs often revolve around achieving high stereoselectivity and efficient purification. scirea.org Continuous manufacturing has been shown to be beneficial in these aspects. nih.gov The development of robust and scalable synthetic routes, potentially utilizing biocatalysis or immobilized catalysts in continuous flow systems, represents a promising avenue for the efficient and sustainable production of this compound. nih.gov

The following table outlines key considerations for the process intensification and scale-up of the synthesis of this compound.

| Process Parameter | Batch Processing Challenges | Continuous Flow Advantages |

| Heat Transfer | Potential for localized hot spots, leading to side reactions and safety concerns. | Excellent heat exchange, enabling precise temperature control and improved safety. unimi.it |

| Mass Transfer | Inefficient mixing can lead to concentration gradients and reduced reaction rates. | Enhanced mixing leads to improved reaction kinetics and higher yields. |

| Safety | Handling of large quantities of reagents and intermediates can be hazardous. | Small reaction volumes at any given time minimize safety risks. unimi.it |

| Scalability | Direct scaling can be challenging due to changes in heat and mass transfer properties. | Scalability is often more straightforward by extending the operation time or using parallel reactors. rsc.org |

| Process Control | Batch-to-batch variability can be an issue. | Precise control over reaction parameters leads to consistent product quality. mdpi.com |

| Downstream Processing | May require complex workup and purification procedures. | Integration of in-line purification can simplify the overall process. digitellinc.com |

Chemical Reactivity and Mechanistic Aspects of 4 Mercaptopyrrolidine 2 Carboxylic Acid

Thiol Group Reactivity and Transformations

The thiol (-SH) group, also known as a mercapto group, is the defining feature of the molecule's reactivity at the 4-position of the pyrrolidine (B122466) ring. Its chemical behavior is largely dictated by the nucleophilicity and redox sensitivity of the sulfur atom.

Nucleophilic Properties and Alkylation Reactions of the Mercapto Moiety

The sulfur atom of the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form (-S⁻). This property allows it to readily participate in nucleophilic substitution reactions, most commonly with alkyl halides in a process known as alkylation. This reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of an alkylating agent, displacing a leaving group (e.g., a halide) to form a thioether.

The general transformation can be represented as: R-SH + Base → R-S⁻ (Thiolate) R-S⁻ + R'-X → R-S-R' + X⁻ (Thioether)

This alkylation is a versatile method for introducing a wide variety of substituents onto the sulfur atom, enabling the synthesis of diverse derivatives. nih.gov The efficiency of the reaction is influenced by the strength of the base used for deprotonation, the nature of the solvent, and the reactivity of the alkylating agent.

| Alkylating Agent Type | Example | Product Type | Significance |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Thioether | Simple S-alkylation |

| Michael Acceptor | Acrylonitrile (CH₂=CHCN) | Cyanoethyl Thioether | Conjugate addition for functionalization nih.gov |

| Epoxide | Ethylene Oxide | Hydroxyethyl Thioether | Ring-opening reaction to introduce a hydroxyl group |

Redox Chemistry Involving the Thiol Functionality

The thiol group is redox-active and can undergo a range of oxidation reactions. The most common and biologically significant is the two-electron oxidation, which converts two thiol groups into a disulfide bond (-S-S-). researchgate.netopenaccessjournals.com This process is often reversible, making thiol-disulfide exchange a critical mechanism in biological systems for processes like protein folding. nih.gov

The oxidation can be initiated by various oxidizing agents, including molecular oxygen (often metal-catalyzed), hydrogen peroxide, and peroxynitrite. nih.gov The initial step is typically the formation of a transient and highly reactive sulfenic acid (R-SOH) intermediate. researchgate.netnih.gov This intermediate can then react with another thiol to form the disulfide or be further oxidized.

Under stronger oxidizing conditions, the thiol group can be irreversibly oxidized to more stable, higher oxidation states, namely sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H). nih.govnih.gov

| Oxidation State | Functional Group | Formula | Reversibility |

|---|---|---|---|

| Thiol/Thiolate | Mercapto | -SH / -S⁻ | N/A (Reduced State) |

| Disulfide | Disulfide | -S-S- | Reversible |

| Sulfenic Acid | Sulfenyl | -SOH | Reversible (transient) |

| Sulfinic Acid | Sulfinyl | -SO₂H | Irreversible |

| Sulfonic Acid | Sulfonyl | -SO₃H | Irreversible |

Formation of Thioethers and Disulfide Linkages

As outlined above, thioethers and disulfide linkages represent two of the principal transformations of the thiol group.

Thioether Formation : This occurs through the nucleophilic attack of the thiolate on an appropriate electrophile, typically an alkyl halide or a Michael acceptor. nih.gov This C-S bond-forming reaction is a cornerstone of synthetic organic chemistry, allowing for the stable connection of molecular fragments. rsc.org

Disulfide Linkage Formation : This is an oxidative process that links two molecules of a thiol-containing compound. The reaction involves the removal of two hydrogen atoms and the formation of an S-S bond. The pH can be a critical factor in this process, as oxidation often proceeds more readily at neutral or slightly basic pH where a significant concentration of the more reactive thiolate anion exists. researchgate.net In the context of synthesizing complex molecules, selective or random oxidation methods can be employed to form disulfide bridges. sigmaaldrich.com

Carboxylic Acid Reactivity Profiles

The carboxylic acid (-COOH) group at the 2-position of the pyrrolidine ring provides the second major site of reactivity. Its chemistry is dominated by reactions at the carbonyl carbon, primarily nucleophilic acyl substitution. uomustansiriyah.edu.iq

Nucleophilic Acyl Substitution Reactions

The direct reaction of a carboxylic acid with a nucleophile is generally difficult because the hydroxyl group (-OH) is a poor leaving group. libretexts.orglibretexts.org Therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:

Conversion to a more reactive derivative : The carboxylic acid can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or into an acid anhydride (B1165640). uomustansiriyah.edu.iqlibretexts.org These derivatives possess a better leaving group (Cl⁻ or a carboxylate anion, respectively) and are much more susceptible to nucleophilic attack.

Use of coupling agents : Reagents such as carbodiimides (e.g., DCC, EDC) can be used to activate the carboxylic acid in situ. nih.govluxembourg-bio.com The coupling agent reacts with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the nucleophile. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the activated leaving group to yield the substituted product. uomustansiriyah.edu.iqmasterorganicchemistry.com

Esterification and Amide Bond Formation

Esterification and amide bond formation are two of the most important examples of nucleophilic acyl substitution reactions for carboxylic acids.

Esterification : This is the reaction of the carboxylic acid with an alcohol to form an ester. The classic method is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amide Bond Formation : The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamentally important reaction, particularly in medicinal chemistry for synthesizing peptides and other bioactive molecules. nih.govluxembourg-bio.com Due to the low reactivity of the carboxylic acid and the basicity of the amine (which can lead to an unproductive acid-base reaction), a coupling agent is almost always required. luxembourg-bio.com A variety of such reagents have been developed, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov The use of 4-Mercaptopyrrolidine-2-carboxylic acid as a key intermediate in the synthesis of the carbapenem (B1253116) antibiotic Ertapenem highlights the practical importance of its amide bond-forming reactions. lookchem.com

| Transformation | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, excess alcohol masterorganicchemistry.com |

| Esterification | Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature orgsyn.org |

| Amide Formation | Carbodiimide (B86325) Coupling | Amine, EDC or DCC, often with HOBt | Room temperature, various solvents nih.govluxembourg-bio.com |

| Amide Formation | Phosphonium Salt Coupling | Amine, BOP, PyBOP, or HBTU | Room temperature, often with a base (e.g., DIPEA) |

Activation of the Carboxyl Group for Further Derivatization

The carboxylic acid moiety of this compound can be readily activated to facilitate the formation of various derivatives, primarily amides and esters. This activation is a crucial step in synthesizing more complex molecules, as exemplified by its role in the production of the carbapenem antibiotic, Ertapenem. nih.govgoogle.com

A prominent example of this derivatization is the synthesis of 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride, a key side chain for Ertapenem. nih.govresearchgate.netpatsnap.comnih.gov The formation of the amide bond in this molecule requires the activation of the carboxyl group of a protected this compound precursor to react with 3-aminobenzoic acid.

While specific activating agents for this exact transformation are often proprietary, the synthesis can be achieved through a one-pot process starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. nih.gov This multi-step synthesis involves the introduction of the mercapto group and subsequent coupling with the aminobenzoic acid, implying an in-situ activation of the carboxyl group.

Common methods for such amide bond formation in medicinal chemistry include the use of coupling reagents. nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Species |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Acylphosphonium salt |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Activated ester |

Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often used in conjunction with these coupling agents to enhance reaction rates and suppress side reactions. nih.gov

Similarly, ester derivatives can be synthesized through various esterification methods. The Steglich esterification, for instance, utilizes a carbodiimide like DCC and a catalytic amount of DMAP to facilitate the reaction between a carboxylic acid and an alcohol, even for sterically hindered substrates. chemrxiv.org

Pyrrolidine Ring Reactivity and Nitrogen Heterocycle Transformations

Reactivity at the Nitrogen Atom and N-Derivatization

The secondary amine within the pyrrolidine ring is nucleophilic and can readily undergo reactions such as acylation and alkylation. Protecting the nitrogen atom is a common strategy in the multi-step synthesis of complex molecules to prevent unwanted side reactions.

A widely used method for protecting the nitrogen of proline and its derivatives is the introduction of a tert-butyloxycarbonyl (Boc) group. nih.gov This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.govnih.gov Patents related to pyrrolidine-2-carboxylic acid derivatives often describe N-protection with groups like acetyl, trifluoroacetyl, allyloxycarbonyl (Alloc), and various silyl (B83357) groups such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS). nih.govgoogle.com

N-acylation can be accomplished using various acylating agents, such as acyl chlorides or anhydrides. nih.gov These reactions introduce an acyl group onto the nitrogen atom, forming an N-acyl derivative. This modification can significantly alter the chemical and biological properties of the parent molecule. For instance, N-mercaptoacylproline derivatives have been synthesized and evaluated for their biological activity. nih.gov

N-alkylation, the introduction of an alkyl group onto the nitrogen atom, can also be performed, though it may be less common than N-acylation in the context of this specific molecule's applications.

Table 2: Examples of N-Derivatization Reactions

| Reaction Type | Reagent Example | Resulting Functional Group |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | N-tert-butyloxycarbonyl |

| N-Acylation | Acetyl chloride | N-acetyl |

| N-Alkylation | Alkyl halide | N-alkyl |

Ring Opening and Cyclization Reactions of the Pyrrolidine Core

The pyrrolidine ring is generally stable. However, the presence of the thiol group at the C4 position introduces the possibility of unique intramolecular reactions. While specific examples of ring-opening reactions for this compound are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest potential pathways.

Intramolecular cyclization reactions involving the thiol group are a plausible transformation. For instance, under appropriate conditions, the thiol group could potentially react with an activated carboxyl group or another electrophilic center within the molecule or an attached side chain to form a new heterocyclic ring system. Studies on related thioproline compounds, such as thiazolidine-4-carboxylate and thiazolidine-2-carboxylate, show that the sulfur atom influences the ring's conformation and can participate in enzymatic oxidation reactions, leading to the formation of new cyclic species. nih.gov

Furthermore, in the synthesis of peptides containing mercaptoproline, the formation of bicyclic intermediates through S-N acyl transfer is a key step in native chemical ligation, highlighting the reactivity of the thiol group in proximity to the peptide backbone. chemrxiv.org While not a ring-opening of the pyrrolidine itself, it demonstrates the propensity of the mercapto group to engage in intramolecular cyclization processes. The synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid also points to the chemical accessibility of modifying the pyrrolidine core of related structures.

Derivatives and Analogues of 4 Mercaptopyrrolidine 2 Carboxylic Acid

Structurally Modified Derivatives

The chemical versatility of 4-mercaptopyrrolidine-2-carboxylic acid allows for targeted modifications at its key functional groups, leading to the synthesis of a wide array of structurally diverse derivatives. These modifications are instrumental in fine-tuning the molecule's physicochemical properties and biological activity.

N-Substituted Analogues (e.g., N-acetyl derivatives)

The secondary amine within the pyrrolidine (B122466) ring is a common site for substitution, leading to N-substituted analogues. Acetylation of the nitrogen atom to form N-acetyl derivatives is a notable modification. For instance, (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine has been synthesized, showcasing the feasibility of N-acetylation in conjunction with other protecting groups on the molecule. google.com This type of modification can influence the compound's polarity, solubility, and its ability to participate in hydrogen bonding.

N-acylation with other groups is also a strategy employed in related sulfur-containing proline analogues. For example, N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. In a related compound, N-acetyl-thiazolidine-4-carboxylic acid, the acetylation is achieved by reacting it with acetic anhydride (B1165640) in the presence of a base like triethylamine. biosynth.com This reaction highlights a general method that could be applicable for the N-acetylation of this compound.

Carboxylic Acid Derivatives (e.g., Esters, Amides, Hydrazides, Carboxamides)

The carboxylic acid group of this compound can be readily converted into various derivatives, including esters, amides, and hydrazides. These transformations are fundamental in synthetic chemistry and are often employed to alter the reactivity, bioavailability, and pharmacokinetic properties of the parent compound.

Esters: Esterification of carboxylic acids is a standard transformation, often achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com While specific examples of simple alkyl esters of this compound are not extensively detailed in the provided search results, the general applicability of this reaction is well-established.

Amides and Carboxamides: The formation of amides from the carboxylic acid group is a key modification. A significant example is the synthesis of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride. researchgate.netnih.govresearchgate.netpharmaffiliates.com This carboxamide is a crucial intermediate in the synthesis of the carbapenem (B1253116) antibiotic, Ertapenem. nih.gov The synthesis involves coupling the carboxylic acid of the protected this compound with an aromatic amine.

| Derivative Type | Example Compound | Significance |

| Carboxamide | 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride | Key intermediate in the synthesis of the antibiotic Ertapenem. nih.gov |

Hydrazides: Carboxylic acid hydrazides can be prepared from the corresponding esters through hydrazinolysis. rjptonline.org A general method involves reacting the ester with hydrazine (B178648) hydrate. nih.gov While specific hydrazide derivatives of this compound are not detailed, the synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide from the corresponding carboxylic acid (via its methyl ester) illustrates a viable synthetic route for creating such derivatives from the pyrrolidine core structure. nih.gov

Modifications of the Mercapto Group (e.g., Thioesters, Thiones)

The mercapto group is a defining feature of this compound and a key site for chemical modification.

Thioesters: The mercapto group can be acylated to form thioesters. General methods for thioester synthesis include the reaction of a thiol with a carboxylic acid in the presence of a dehydrating agent. While specific thioester derivatives of this compound are not explicitly described, the formation of a thioester is a key step in a synthetic strategy involving a Dieckmann-type cyclization for the preparation of a carbapenem antibiotic, utilizing a derivative of the target molecule. nih.gov

Thiones: A significant modification of the mercapto-pyrrolidine structure involves the conversion of a related ketone to a thione. A practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid has been reported. nih.gov This process involves the thiation of a pyrrolidin-2-one intermediate. This thione derivative serves as a crucial side chain in the synthesis of the orally active 1-beta-methylcarbapenem antibiotic, TA-949. nih.gov

Stereoisomeric Forms and their Distinct Chemical Behavior

The pyrrolidine ring of this compound contains two chiral centers at positions 2 and 4, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The spatial arrangement of the carboxylic acid and mercapto groups significantly influences the molecule's conformation and reactivity.

The synthesis of pyrrolidine derivatives often focuses on controlling the stereochemistry to obtain specific isomers. For instance, the catalytic hydrogenation of a double bond in a pyrroline (B1223166) precursor can lead to the formation of a cis isomer with high enantiomeric excess. google.com The synthesis of various 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has also been explored, demonstrating methods to achieve diastereoselection. researchgate.net

While the provided search results highlight the synthesis of specific stereoisomers, such as the (2S,4S) configuration in the precursor for Ertapenem nih.gov and the (R)-configuration at the carbon bearing the mercapto group in the synthesis of 4-mercaptopyrrolidine-2-thione, nih.gov a direct comparative study of the distinct chemical behavior of the different stereoisomers of this compound is not extensively detailed. However, in the broader context of proline analogs, stereochemistry is known to be critical for biological activity and chemical properties. For example, the stereoselective synthesis of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been pursued to investigate their structure-activity relationships at ionotropic glutamate (B1630785) receptors. nih.gov

The PubChem database lists distinct entries for different stereoisomers, such as (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid, indicating their recognition as separate chemical entities with potentially different properties. nih.gov The diastereoselective synthesis of related pyrrolidine and thiazolidine (B150603) carboxylic acids further underscores the importance of stereocontrol in this class of compounds. ekb.eg

Synthetic Conjugates and Bioconjugates for Chemical Probes and Functional Materials

The functional groups of this compound make it a candidate for conjugation to other molecules to create chemical probes and functional materials. The carboxylic acid can be coupled to amines or alcohols, while the mercapto group can react with various electrophiles or participate in thiol-ene click chemistry.

While the direct application of this compound in the development of chemical probes and functional materials is not explicitly detailed in the provided search results, the principles of bioconjugation and materials science suggest its potential in these areas. For example, multifunctional aromatic carboxylic acids are used as building blocks for coordination polymers and metal-organic frameworks (MOFs), which can have applications in areas such as gas storage and sensing. mdpi.com The carboxylic acid and the potential for the mercapto group to coordinate with metal ions could make this compound a candidate for similar applications.

Furthermore, the conjugation of amino acids to other molecules is a common strategy for developing targeted drug delivery systems, imaging agents, and other biomedical tools. The synthesis of amino acid conjugates from related proline scaffolds has been reported, demonstrating the feasibility of such approaches. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of 4-Mercaptopyrrolidine-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra provide fundamental information for structural confirmation. The chemical shifts are influenced by the electronic environment of each nucleus, with electronegative atoms like oxygen, nitrogen, and sulfur causing characteristic downfield shifts.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The proton on the carboxylic acid group (-COOH) typically appears as a broad singlet in a very downfield region, often above 10-12 ppm. libretexts.org The protons on the pyrrolidine (B122466) ring (H2, H3, H4, H5) would resonate in the approximate range of 2.0-4.5 ppm. The H2 proton, being adjacent to the carboxylic acid, is expected to be downfield. The H4 proton, attached to the same carbon as the mercapto (-SH) group, would also be shifted downfield. The protons on C3 and C5 would show complex splitting patterns due to coupling with their neighbors. The thiol proton (-SH) often appears as a broad singlet, with its chemical shift being variable depending on concentration and solvent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the 165-180 ppm region. libretexts.org The four carbons of the pyrrolidine ring would resonate at higher field. C2 and C5, being adjacent to the nitrogen atom, would be shifted downfield compared to typical alkane carbons. C4, bonded to the sulfur atom, would also experience a downfield shift. C3 would likely be the most upfield of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogs like hydroxyproline. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | ~4.2 - 4.4 | ~60 - 63 |

| C3 | ~2.2 - 2.5 (α), ~2.0 - 2.3 (β) | ~38 - 41 |

| C4 | ~3.5 - 3.8 | ~40 - 45 |

| C5 | ~3.3 - 3.6 (α), ~3.2 - 3.5 (β) | ~54 - 57 |

| C=O | - | ~170 - 175 |

| COOH | >10 (broad) | - |

| SH | ~1.5 - 2.5 (broad) | - |

This table is interactive. Click on headers to sort.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H2 and the two H3 protons, between the H3 protons and H4, and between H4 and the two H5 protons. This allows for the tracing of the entire spin system of the pyrrolidine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹J-coupling). youtube.com This experiment is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. Cross-peaks would be expected for C2-H2, C3-H3, C4-H4, and C5-H5. The carboxylic carbon, having no attached protons, would be absent from the HSQC spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is key for connecting different spin systems and identifying quaternary carbons. youtube.com Key HMBC correlations would include:

H2 proton to the carbonyl carbon (C=O) and C3.

H3 protons to C2, C4, and C5.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming atom connectivity and aiding in the determination of the relative stereochemistry (e.g., cis vs. trans isomers) through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov

In cases where authentic standards are unavailable or stereoisomers are difficult to distinguish, computational methods can predict NMR parameters with increasing accuracy. frontiersin.org Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the magnetic shielding constants for each nucleus in a proposed structure. github.io These shielding constants are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

The process typically involves:

Generating a 3D model of the molecule, such as (2S,4R)-4-Mercaptopyrrolidine-2-carboxylic acid.

Performing a conformational search to identify the most stable, low-energy conformers in a given solvent.

Optimizing the geometry of each significant conformer.

Calculating the NMR shielding constants for each conformer.

Averaging the chemical shifts based on the Boltzmann population of the conformers. github.io

By comparing the predicted spectra for different possible isomers against the experimental data, the correct structure can be assigned with a high degree of confidence. researchgate.net Machine learning algorithms are also emerging as powerful tools that can predict NMR shifts with high accuracy and significantly reduced computational time. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental formula, and offering clues to its structure.

High-resolution mass spectrometry (HRMS) is used to measure the mass of the molecular ion with very high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental composition of the compound. For this compound, the molecular formula is C₅H₉NO₂S.

The exact monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements. This value can then be compared to the experimentally determined mass from an HRMS experiment to confirm the molecular formula.

Table 2: Exact Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | - |

| Monoisotopic Mass | 147.03540 Da | Computed by PubChem nih.gov |

| Experimental HRMS (M+H)⁺ | Expected ~148.04265 Da | Theoretical |

This table is interactive. Click on headers to sort.

Confirmation of the molecular formula via HRMS is a critical first step in the structural elucidation process. researchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. libretexts.org For this compound, several key fragmentation pathways can be predicted based on the functional groups present:

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the neutral loss of the carboxyl group as COOH (45 Da) or through decarboxylation with the loss of CO₂ (44 Da). libretexts.org

Loss of Water: The molecular ion can readily lose a molecule of water (18 Da).

Ring Cleavage: The pyrrolidine ring can undergo fragmentation. A characteristic fragmentation for proline and its derivatives involves cleavage of the ring, often initiated by the loss of the carboxyl group. nih.gov

Sulfur-related Fragmentation: The presence of the mercapto group could lead to the loss of H₂S (34 Da) or other sulfur-containing radicals.

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 3: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 130.0163 | H₂O (18.0106 Da) | Dehydrated molecular ion |

| 102.0218 | HCOOH (46.0055 Da) | Ion resulting from loss of formic acid |

| 70.0401 | COOH + H₂S | Pyrrolinium ion fragment after subsequent losses |

This table is interactive. Click on headers to sort.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a compound and its molecular structure. For this compound, these techniques are crucial for identifying the characteristic vibrations of its key functional groups.

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its carboxyl, thiol, and amine functional groups.

Carbonyl Group (C=O): The carboxylic acid functional group features a prominent carbonyl (C=O) stretching vibration. echemi.com In the solid state or in condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.orgresearchgate.net This intermolecular hydrogen bonding significantly influences the position and shape of the C=O stretching band. For saturated carboxylic acids in a dimeric state, this absorption is typically strong and observed in the IR spectrum between 1700 cm⁻¹ and 1725 cm⁻¹. nih.govpurdue.eduspectroscopyonline.com The corresponding Raman band is also found in this region. mdpi.com

Hydroxyl Group (O-H): The O-H group of the carboxylic acid is involved in strong hydrogen bonding, leading to a very broad and intense absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. echemi.comlibretexts.orgmasterorganicchemistry.com This broadness is a hallmark of carboxylic acid dimers and often overlaps with C-H stretching vibrations. libretexts.orgspectroscopyonline.com

Thiol Group (S-H): The S-H stretching vibration is typically weaker than the O-H stretch and appears in a less cluttered region of the spectrum. The absorption for the S-H group is generally found in the range of 2550-2600 cm⁻¹. Its position can provide insights into hydrogen bonding or interactions involving the sulfur atom.

Amine Group (N-H): As a secondary amine within the pyrrolidine ring, the N-H group exhibits a stretching vibration. Secondary amines typically show a single, medium-to-weak band in the region of 3300-3500 cm⁻¹. This peak is generally sharper than the O-H absorption from the carboxylic acid. masterorganicchemistry.com

The table below summarizes the characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Amine (N-H) | Stretching | 3300 - 3500 | Medium to Weak, Sharp |

| Alkane (C-H) | Stretching | 2840 - 2980 | Medium, Sharp |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak to Medium, Sharp |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Strong |

This table presents generalized data based on the analysis of individual functional groups.

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver (Ag) or gold (Au). researchgate.netnih.gov This method is particularly well-suited for studying this compound due to the strong affinity of its thiol (-SH) group for these metallic surfaces. nih.govnih.gov

The thiol group acts as a chemical anchor, facilitating the formation of a self-assembled monolayer on the SERS substrate. This proximity to the surface is crucial for achieving significant signal enhancement. nih.gov By analyzing the SERS spectrum, detailed information about the molecule's orientation and its interactions with the surface and surrounding environment can be obtained. rsc.org

Key applications for this compound include:

Probing Molecular Orientation: Changes in the relative intensities of SERS bands can indicate the molecule's orientation with respect to the metal surface. For instance, enhancement of vibrational modes associated with the thiol group and adjacent parts of the pyrrolidine ring would confirm its role in surface binding. rsc.org

Studying Intermolecular Interactions: SERS can detect subtle changes in vibrational frequencies resulting from intermolecular interactions, such as hydrogen bonding. rsc.org For example, the technique could be used to study the aggregation of this compound on the nanoparticle surface, driven by hydrogen bonds between the carboxylic acid groups. nih.gov

pH Sensing: Similar to other molecules containing a carboxylic acid group like 4-mercaptobenzoic acid, SERS can be used to monitor the protonation state of the carboxyl group. nih.gov The distinct vibrational signatures of the protonated (-COOH) and deprotonated (-COO⁻) forms allow for pH-dependent measurements. nih.gov

The SERS technique provides a label-free and highly sensitive platform for characterizing the interfacial behavior of this compound, making it valuable for applications in biosensing and materials science. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that provides information about the stereochemistry and three-dimensional structure of chiral molecules in solution. mdpi.com

As a chiral molecule, this compound is optically active and thus amenable to study by ECD. The ECD spectrum is highly sensitive to the molecule's spatial arrangement, making it a powerful tool for conformational analysis. mdpi.com

The determination of the absolute configuration and predominant conformations of chiral carboxylic acids using chiroptical methods can sometimes be complicated by the formation of aggregates through intermolecular hydrogen bonding. nih.gov These aggregation effects can alter the observed ECD spectrum. To mitigate this, measurements can be performed on corresponding salts (e.g., sodium salts), where the potential for dimerization is reduced, leading to a simpler spectral analysis. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.netmdpi.com An application of DFT to 4-Mercaptopyrrolidine-2-carboxylic acid would involve optimizing its three-dimensional geometry to find the lowest energy structure. From this, a variety of electronic properties can be calculated. nih.govacs.org

Key molecular properties that would be determined include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Electronic Distribution: The distribution of electron density would be analyzed through methods like Mulliken or Natural Population Analysis to determine partial atomic charges, identifying electrophilic and nucleophilic sites.

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface, highlighting regions prone to electrostatic interactions. For this compound, this would likely show negative potential around the carboxylic oxygen atoms and a region of varying potential around the sulfur atom of the mercapto group.

Table 1: Illustrative DFT-Calculated Properties for this compound This table is a hypothetical representation of typical data obtained from DFT calculations and is intended for illustrative purposes only, as specific literature on this compound is unavailable.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. The thiol group would significantly contribute. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. The carboxylic acid group is a primary contributor. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Partial Charge on Sulfur | -0.15 e | Indicates the local electronic environment of the thiol group, crucial for its reactivity. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for calculating energies and intermolecular interactions.

For this compound, these high-accuracy calculations would be particularly valuable for:

Determining precise energetic barriers for conformational changes, such as the inversion of the pyrrolidine (B122466) ring pucker.

Calculating accurate interaction energies with other molecules, such as water or biological receptors, which is crucial for understanding its behavior in different environments.

Validating results from DFT calculations , ensuring that the chosen functional in a DFT study is appropriate for this specific molecular system.

Conformational Analysis and Molecular Dynamics Simulations

The biological function and chemical reactivity of flexible molecules like this compound are intrinsically linked to their three-dimensional shape and dynamic behavior.

Investigation of Pyrrolidine Ring Pucker Preferences and Dynamics

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov For proline derivatives, these are often simplified into two main puckering states: Cγ-exo (where the Cγ atom is puckered away from the carboxyl group) and Cγ-endo (where Cγ is puckered toward the carboxyl group). nih.govaip.org The preference for one pucker over the other is heavily influenced by the substituents on the ring. nih.govbiorxiv.org

In this compound, the stereochemistry and electronic nature of the mercapto (-SH) group at the C4 position would be a key determinant of the ring's conformational preference. Computational studies on analogous 4-substituted prolines, such as 4-hydroxyproline (B1632879) and 4-fluoroproline, have shown that electronegative substituents strongly influence the pucker equilibrium through stereoelectronic effects like the gauche effect. nih.govacs.orgnih.gov A computational analysis would reveal whether the exo or endo pucker is energetically favored and by how much. frontiersin.org

Molecular Dynamics (MD) simulations would provide insight into the dynamic transitions between these puckered states over time, revealing the flexibility of the ring and the timescale of these conformational changes. researchgate.net

Analysis of Intramolecular Interactions and Conformational Stability

The stability of different conformers is governed by a delicate balance of intramolecular interactions. In this compound, potential key interactions for investigation would include:

Intramolecular Hydrogen Bonds: A crucial interaction to investigate would be the potential for a hydrogen bond between the thiol hydrogen and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the lone pairs of the sulfur atom. researchgate.netaip.orgnih.gov The presence and strength of such bonds dramatically affect conformational preference.

Steric Repulsion: The spatial arrangement of the mercapto and carboxylic acid groups can lead to steric strain, disfavoring certain conformations.

Hyperconjugation and Gauche Effects: As seen in other 4-substituted prolines, electronic interactions between bonding and anti-bonding orbitals associated with the C4-substituent can stabilize otherwise sterically unfavorable conformations. nih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would be used to quantify the strength and nature of these intramolecular interactions. tandfonline.com

Table 2: Hypothetical Conformational Energy Profile of this compound This table is an illustrative example of data that would be generated from a conformational analysis study.

| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| 1 | Cγ-exo | 0.00 | Gauche effect involving C-S bond |

| 2 | Cγ-endo | 1.5 | Potential for weak intramolecular H-bond |

| 3 | Twist (Cβ, Cγ) | 2.8 | Transition state between puckers |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. nih.govlongdom.org For this compound, several reaction types could be investigated.

A relevant example would be the oxidation of the thiol group . The mechanism for its reaction with an oxidizing agent (e.g., hydrogen peroxide) to form a sulfenic acid, and subsequently a disulfide bond with another molecule, could be elucidated. DFT calculations would be used to:

Model the reactant complex: The initial interaction between this compound and the oxidant.

Locate the transition state (TS): Find the highest energy structure along the reaction coordinate, which determines the activation energy of the reaction. Vibrational frequency analysis would confirm the TS by identifying a single imaginary frequency.

Identify intermediates and the product complex: Model any stable species formed during the reaction and the final product.

By calculating the energies of all stationary points along the reaction pathway, a complete potential energy surface can be constructed, providing a detailed mechanistic understanding of the reaction's kinetics and thermodynamics. acs.orgnih.gov This information is critical for predicting reactivity and designing new chemical transformations.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate various spectroscopic parameters, providing insights that complement and help assign experimental data. daneshyari.com These theoretical predictions are invaluable for understanding the molecule's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is widely used for calculating nuclear magnetic shielding tensors. researchgate.netnih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

By calculating the chemical shifts for a proposed structure of this compound, a direct comparison with experimental spectra can be made. This process is crucial for confirming the molecular structure and assigning specific resonances to each proton and carbon atom in the molecule. nih.govescholarship.org For proline-like structures, computational analysis is particularly useful in understanding how the ring conformation and substituent effects influence the chemical shifts of the ring's carbon and hydrogen atoms. nih.govresearchgate.net

Table 6.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical GIAO-DFT calculations. Experimental verification is required.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (α-carbon) | ~4.0 - 4.5 | ~60 - 65 |

| C3 | ~2.0 - 2.5 | ~35 - 40 |

| C4 | ~3.5 - 4.0 | ~45 - 50 |

| C5 | ~3.2 - 3.8 | ~50 - 55 |

| COOH (Carbonyl) | - | ~170 - 175 |

| COOH (Proton) | ~10 - 12 | - |

| SH (Proton) | ~1.5 - 2.5 | - |

Vibrational Spectroscopy (FT-IR and FT-Raman)

DFT calculations are also highly effective in predicting the vibrational frequencies observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. Following geometric optimization of the molecule, a frequency calculation provides the harmonic vibrational modes. These theoretical frequencies are often scaled by a standard factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

A key output of these calculations is the Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational frequency to specific molecular motions, such as stretching, bending, or torsional modes. daneshyari.com For this compound, this would allow for the unambiguous assignment of characteristic peaks, including the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the S-H stretch of the mercapto group. researchgate.net

Table 6.4.2: Predicted Vibrational Frequencies and Assignments for this compound Predicted values are illustrative and based on typical DFT/B3LYP calculations. Experimental verification is required.

| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode | Assignment |

|---|---|---|

| ~3300 - 3500 | ν(O-H) | Carboxylic acid O-H stretch |

| ~2900 - 3000 | ν(C-H) | Aliphatic C-H stretches |

| ~2550 - 2600 | ν(S-H) | Mercapto S-H stretch |

| ~1700 - 1750 | ν(C=O) | Carboxylic acid C=O stretch |

| ~1400 - 1450 | δ(C-H) | CH₂ scissoring/bending |

| ~1100 - 1250 | ν(C-O) | Carboxylic acid C-O stretch |

| ~600 - 700 | ν(C-S) | C-S stretch |

UV-Vis Spectroscopy

To understand the electronic transitions of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, can be used to generate a theoretical UV-Vis absorption spectrum. researchgate.netresearchgate.net For this compound, TD-DFT can predict electronic transitions, such as n → π* transitions associated with the carbonyl group, and help interpret the experimental UV-Vis spectrum. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The rigid, chiral scaffold of 4-Mercaptopyrrolidine-2-carboxylic acid makes it an important starting material and intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and novel heterocyclic systems.

Role in the Synthesis of Carbapenem (B1253116) Antibiotics (e.g., TA-949, Meropenem)

A significant application of this compound derivatives is in the synthesis of carbapenem antibiotics, a class of potent, broad-spectrum antibacterial agents. The pyrrolidine (B122466) ring serves as a key side-chain component that influences the pharmacokinetic and pharmacodynamic properties of the antibiotic.

Notably, a derivative of this compound, (R)-4-mercaptopyrrolidine-2-thione, is a crucial side chain in the synthesis of TA-949, a novel orally active 1-β-methylcarbapenem. The synthesis involves the installation of this thiol-containing pyrrolidine moiety onto the carbapenem skeleton, highlighting the compound's role as a critical building block in creating advanced antibiotic structures.

While not a direct precursor in the most common synthesis of Meropenem, derivatives of this compound are fundamental to the broader class of carbapenems. For instance, the side chain of the carbapenem antibiotic Ertapenem is a 3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid derivative, underscoring the importance of the mercaptopyrrolidine scaffold in the development of these life-saving drugs. The structural integrity and chirality of the mercaptopyrrolidine unit are essential for the biological activity of these antibiotics.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry due to its three-dimensional structure and its prevalence in a wide range of biologically active compounds. This compound, as a substituted proline derivative, serves as a versatile precursor for a variety of more complex heterocyclic systems.

The presence of both a nucleophilic thiol group and a carboxylic acid allows for diverse chemical modifications. The carboxylic acid can be converted to amides, esters, or other functional groups, while the thiol group can undergo alkylation, oxidation, or participate in cycloaddition reactions. These transformations enable the construction of fused ring systems and the introduction of various substituents, leading to libraries of novel compounds with potential biological activities. The stereochemistry of the pyrrolidine ring can be controlled and leveraged to create stereoisomers with distinct biological profiles, a critical aspect in modern drug discovery.

Design and Development of Chemical Probes and Sensors

The functional groups of this compound—a thiol and a carboxylic acid—provide reactive handles for the development of chemical probes and sensors. Although specific examples utilizing this exact molecule are not prevalent in the literature, the principles of probe design strongly support its potential in this area.

The thiol group is an excellent nucleophile and can react with various electrophiles, making it a target for fluorescent or colorimetric probes designed to detect thiols. Conversely, the thiol group can be incorporated into a probe to detect specific analytes through its interaction with them. For example, the thiol can bind to heavy metals or participate in Michael additions, and this binding event can be designed to trigger a change in fluorescence or color.

Similarly, the carboxylic acid can be derivatized with fluorogenic reagents. For instance, it can react with reagents like 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH) to yield strongly fluorescent products. This reactivity allows for the potential incorporation of the mercaptopyrrolidine scaffold into larger probe structures designed to target specific biological molecules or environments.

Ligand Design in Coordination Chemistry

In coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. The structure of this compound, containing nitrogen, sulfur, and oxygen donor atoms, makes it an attractive candidate for ligand design.

The pyrrolidine nitrogen, the thiol sulfur, and the carboxylate oxygen can all coordinate to metal ions, allowing the molecule to act as a bidentate or tridentate ligand. This can lead to the formation of stable chelate rings with a variety of metal centers. The stereochemistry of the pyrrolidine ring can influence the geometry and chirality of the resulting metal complexes, which is of interest in areas such as asymmetric catalysis and the development of chiral materials. Mixed-ligand complexes can also be synthesized, where this compound is combined with other ligands to fine-tune the electronic and steric properties of the metal center.

Utilization in the Design of Enzyme Inhibitors (as a scaffold/intermediate)

The rigid, chiral framework of this compound makes it an excellent scaffold for the design of enzyme inhibitors. By orienting functional groups in a specific three-dimensional arrangement, it can mimic the transition state of an enzymatic reaction or bind tightly to an enzyme's active site.

Application in Matrix Metalloprotease (MMP) Inhibitor Design

A prominent application of this scaffold is in the design of inhibitors for matrix metalloproteases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases such as cancer and arthritis.